3',5'-Bis-O-(T-butyldimethylsilyl)-O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine
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Overview
Description
3’,5’-Bis-O-(T-butyldimethylsilyl)-O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine is a synthetic derivative of thymidine, a nucleoside that is a component of DNA. This compound is often used in organic synthesis and medicinal chemistry due to its unique protective groups that enhance its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-(T-butyldimethylsilyl)-O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine typically involves the protection of the hydroxyl groups of thymidine with T-butyldimethylsilyl groups. The sulfonylation of the thymidine molecule is achieved using 2,4,6-triisopropylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl-protected hydroxyl groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The silyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for desilylation, or nucleophiles for sulfonyl group substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, desilylation would yield the corresponding hydroxylated thymidine derivative.
Scientific Research Applications
Chemistry
In organic synthesis, this compound is used as a protected intermediate in the synthesis of more complex molecules. The protective groups help to prevent unwanted side reactions.
Biology
In biological research, derivatives of thymidine are often used in studies of DNA replication and repair.
Medicine
In medicinal chemistry, protected nucleosides like this compound are used in the development of antiviral and anticancer drugs.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 3’,5’-Bis-O-(T-butyldimethylsilyl)-O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine involves its role as a protected nucleoside. The protective groups enhance the stability of the molecule, allowing it to participate in various chemical reactions without degradation. The molecular targets and pathways involved would depend on the specific application, such as its incorporation into DNA or its use as a precursor in drug synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine
- O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine
- 3’,5’-Bis-O-(T-butyldimethylsilyl)-O4-(4-methylphenylsulfonyl)thymidine
Uniqueness
The uniqueness of 3’,5’-Bis-O-(T-butyldimethylsilyl)-O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine lies in its combination of protective groups, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in synthetic and medicinal chemistry applications.
Properties
Molecular Formula |
C37H64N2O7SSi2 |
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Molecular Weight |
737.1 g/mol |
IUPAC Name |
[1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl] 2,4,6-tri(propan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C37H64N2O7SSi2/c1-23(2)27-18-28(24(3)4)33(29(19-27)25(5)6)47(41,42)45-34-26(7)21-39(35(40)38-34)32-20-30(46-49(16,17)37(11,12)13)31(44-32)22-43-48(14,15)36(8,9)10/h18-19,21,23-25,30-32H,20,22H2,1-17H3 |
InChI Key |
ZZMOJCPJGSXIEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1OS(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C3CC(C(O3)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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